molecular formula C15H16O5 B167388 Lactucin CAS No. 1891-29-8

Lactucin

Cat. No. B167388
CAS RN: 1891-29-8
M. Wt: 276.28 g/mol
InChI Key: VJQAFLAZRVKAKM-VZLIPTOUSA-N
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Description

Lactucin is a bitter substance that forms a white crystalline solid and belongs to the group of sesquiterpene lactones . It is found in some varieties of lettuce and is an ingredient of lactucarium . It has been shown to have analgesic and sedative properties . It has also shown some antimalarial effects .


Synthesis Analysis

Lactucin was characterized using a Thermo Dionex ultimate 300 HPLC (Thermo Fisher Scientific, Seoul, Republic of Korea) equipped with a UV-visible diode array detector (190 to 400 nm scanning) and monitored with an Inno-C-18 column (250 mm × 4.6 mm i.d., 5 μm particles; YoungJin Biochrom, Seongnam-si, Republic of Korea) .


Molecular Structure Analysis

Lactucin is an azulenofuran that is 3-methylidene-3,3a,4,5,9a,9b-hexahydroazuleno [4,5-b]furan-2,7-dione carrying additional hydroxy, methyl and hydroxymethyl substituents at positions 4, 6 and 9 respectively (the 3aR,4S,9aS,9bR-diastereomer). It is found in chicory .


Chemical Reactions Analysis

The western blot analysis shows that Lactucin downregulates the MAPK pathway, cyclin, and cyclin-dependent kinases, inhibiting DNA repair while upregulating p53, p21, Bax, PTEN, and downregulation of Bcl-2 .


Physical And Chemical Properties Analysis

Lactucin is a bitter substance that forms a white crystalline solid . It has a molecular weight of 276.28 g/mol .

Scientific Research Applications

Antibacterial Activity

Lactucin has been found to have antibacterial properties. In a study, all tissue extracts of Lactuca indica L., a plant that contains lactucin, showed antibacterial activity against Pseudomonas fuscovaginae (a rice pathogen) and Escherichia coli . The antibacterial activity was directly proportional to the amount of lactucin produced .

Anticancer Properties

Lactucin has shown promising anticancer properties. It has been found to inhibit the proliferation of A549 and H2347 lung adenocarcinoma cell lines while not affecting normal lung cell MRC5 . It significantly inhibits the cell cycle at the G0/G1 stage and induces apoptosis . Lactucin downregulates the MAPK pathway, cyclin, and cyclin-dependent kinases, inhibiting DNA repair while upregulating p53, p21, Bax, PTEN, and downregulating Bcl-2 .

Central Carbon Metabolism Pathway Inhibition

Lactucin inhibits cancer cell proliferation by downregulating the Central Carbon Metabolism pathway . In an activity-based protein profiling (ABPP) analysis, it was found that Lactucin binds PGM, PKM, and LDHA PDH, four critical enzymes in central carbon metabolism in cancer cells, limiting cancer cells in its growth .

Analgesic and Sedative Properties

Lactucin has been shown to have analgesic and sedative properties. These effects are speculated to occur via modulation of the GABAA receptor .

In Vitro Propagation

Lactucin has been used in the in vitro propagation of plants. In a study, an in vitro propagation protocol was established and lactucin was evaluated from in vitro and natural plant tissues .

Traditional Medicine

Lactucin is found in some varieties of lettuce and is an ingredient of lactucarium. It has been used in traditional medicine for various purposes .

Mechanism of Action

Target of Action

Lactucin primarily targets the Mitogen-Activated Protein Kinase (MAPK) pathway and key enzymes in the central carbon metabolism pathway in cancer cells . It binds to Phosphoglycerate Mutase (PGM), Pyruvate Kinase (PKM), and Lactate Dehydrogenase A (LDHA) Pyruvate Dehydrogenase (PDH), which are critical enzymes in central carbon metabolism .

Mode of Action

Lactucin interacts with its targets by downregulating the MAPK pathway, cyclin, and cyclin-dependent kinases, inhibiting DNA repair while upregulating p53, p21, Bax, PTEN, and downregulating Bcl-2 . It also binds to PGM, PKM, and LDHA PDH, limiting cancer cell growth .

Biochemical Pathways

Lactucin affects the MAPK and Central Carbon Metabolism pathways . By downregulating the MAPK pathway, it inhibits cell proliferation . It also binds to key enzymes in the central carbon metabolism pathway, limiting the growth of cancer cells .

Pharmacokinetics

It is known that sesquiterpene lactones, the group to which lactucin belongs, have low oral bioavailability . This is due to their partial metabolism by gut microbiota and phase II metabolism .

Result of Action

Lactucin has been shown to inhibit the proliferation of certain cancer cell lines . It significantly inhibits the cell cycle at the G0/G1 stage and induces apoptosis . It also downregulates the MAPK pathway and key enzymes in the central carbon metabolism pathway .

Action Environment

The action of Lactucin can be influenced by environmental factors. For instance, the developmental stage of the plant, the environment, and the tissue type sampled can affect the concentrations of Lactucin and its antibacterial activities .

Safety and Hazards

Lactucin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

To increase the accumulation of Lactucin in chicory taproots, the lactucin synthase that takes 8-deoxylactucin as the substrate for the regiospecific hydroxylation to generate lactucin needs to be inactivated .

properties

IUPAC Name

(3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-6-3-9(17)12-7(2)15(19)20-14(12)13-8(5-16)4-10(18)11(6)13/h4,9,12-14,16-17H,2-3,5H2,1H3/t9-,12+,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQAFLAZRVKAKM-VZLIPTOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)O)C(=C)C(=O)O3)C(=CC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894751
Record name Lactucin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1891-29-8
Record name Lactucin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1891-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactucin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lactucin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LACTUCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6E2918904
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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